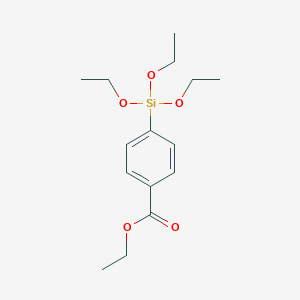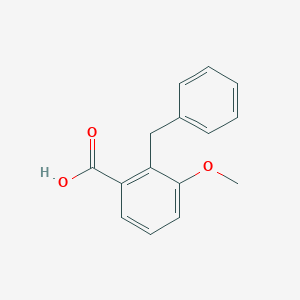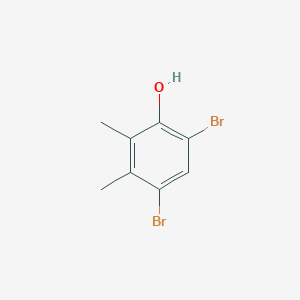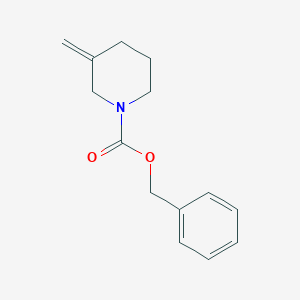
1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide is a chemical compound with the molecular formula C5H10O4S. It is a colorless liquid that plays a significant role in various industrial and scientific applications. This compound is known for its unique structure, which includes a dioxathiolane ring with a propyl group and two dioxide groups.
Métodos De Preparación
The synthesis of 1,3,2-dioxathiolane, 4-propyl-, 2,2-dioxide typically involves the reaction of 1,2-pentanediol with sulfur dioxide. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Reaction Setup: The reaction is set up in a suitable solvent, such as dichloromethane, under an inert atmosphere.
Addition of Reagents: 1,2-pentanediol is added to the reaction mixture, followed by the slow addition of sulfur dioxide.
Reaction Conditions: The reaction is maintained at a low temperature (around 0-5°C) to control the exothermic nature of the reaction.
Purification: The product is purified using standard techniques such as distillation or recrystallization to obtain the desired compound with high purity
Análisis De Reacciones Químicas
1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the dioxide groups to sulfide groups using reducing agents like lithium aluminum hydride.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form the corresponding diol and sulfur dioxide
Aplicaciones Científicas De Investigación
1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Battery Technology: The compound is used as an electrolyte additive in lithium-ion batteries to improve their performance and lifespan.
Material Science: It is employed in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Biological Studies: The compound is used in biochemical research to study enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 1,3,2-dioxathiolane, 4-propyl-, 2,2-dioxide involves its interaction with molecular targets through its reactive functional groups. In battery applications, the compound modifies the solvation structure of lithium ions, optimizing the solid-electrolyte interphase (SEI) and reducing the energy barrier for lithium deposition . This results in improved battery performance and reduced formation of "dead lithium" .
Comparación Con Compuestos Similares
1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide can be compared with other similar compounds such as:
Ethylene Sulfate: Similar in structure but lacks the propyl group, making it less versatile in certain applications.
Vinylene Carbonate: Used as an electrolyte additive in batteries but has different electrochemical properties.
1,3,2-Dioxathiolane, 2,2-dioxide: Lacks the propyl group, which affects its reactivity and application scope.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial fields.
Propiedades
IUPAC Name |
4-propyl-1,3,2-dioxathiolane 2,2-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-2-3-5-4-8-10(6,7)9-5/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTRGXMFFGBWFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COS(=O)(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476327 |
Source


|
| Record name | 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165108-64-5 |
Source


|
| Record name | 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)




![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)





